molecular formula C6H6INO3S B8460948 2-Hydroxy-6-iodobenzenesulfonamide

2-Hydroxy-6-iodobenzenesulfonamide

Cat. No.: B8460948
M. Wt: 299.09 g/mol
InChI Key: HGGNXUUVJZFJER-UHFFFAOYSA-N
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Description

2-Hydroxy-6-iodobenzenesulfonamide is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. As a benzenesulfonamide derivative bearing both a hydroxy and an iodine substituent, this compound serves as a versatile synthetic intermediate or potential pharmacophore for designing novel bioactive molecules. The sulfonamide functional group is a privileged motif in drug discovery, known for its presence in a wide range of therapeutic agents. Research into sulfonamide derivatives has demonstrated their potential for diverse biological activities, including antimicrobial, antidiabetic, anticancer, and anti-inflammatory effects . The specific molecular architecture of this compound, featuring a halogenated aromatic ring, makes it a valuable scaffold for structure-activity relationship (SAR) studies and for the synthesis of more complex chemical entities. For instance, recent scientific literature highlights the development of novel sulfonamide-based chromene derivatives that exhibit promising inhibitory activity against enzymes like α-amylase and α-glucosidase, which are key targets in anti-diabetic drug discovery . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C6H6INO3S

Molecular Weight

299.09 g/mol

IUPAC Name

2-hydroxy-6-iodobenzenesulfonamide

InChI

InChI=1S/C6H6INO3S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3,9H,(H2,8,10,11)

InChI Key

HGGNXUUVJZFJER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)S(=O)(=O)N)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 2-hydroxy-6-iodobenzenesulfonamide and its derivatives as inhibitors of carbonic anhydrases, which are enzymes implicated in tumor progression and metastasis. Carbonic anhydrase IX (CA IX) and carbonic anhydrase II (CA II) are overexpressed in various cancers, making them viable targets for anticancer therapies. Compounds that inhibit these enzymes can potentially reduce tumor growth and improve patient outcomes .

Mechanistic Insights
Research indicates that the binding affinity of sulfonamide derivatives to CA II can be modulated by structural modifications. For instance, the introduction of halogen substituents has been shown to enhance inhibitory activity, with certain derivatives exhibiting IC50 values in the low micromolar range . This specificity suggests that further optimization of this compound could yield more potent anticancer agents.

Diagnostic Imaging

Radiolabeling Applications
Sulfonamide derivatives, including this compound, have been explored for their utility in positron emission tomography (PET). The ability to radiolabel these compounds with isotopes such as carbon-11 and fluorine-18 allows for in vivo imaging of biological processes. Studies have demonstrated that these radiolabeled sulfonamides can effectively target CA II in red blood cells, providing a means to assess cardiac function and blood volume during imaging procedures .

In Vivo Studies
In vivo biodistribution studies using radiolabeled sulfonamides have shown promising results. For instance, a significant proportion of the injected dose remains associated with red blood cells over time, indicating potential for use as blood pool tracers in PET imaging . This application is particularly relevant for assessing cardiovascular health and diagnosing related conditions.

Biological Evaluation

Inhibition Studies
The biological evaluation of this compound has revealed its capacity to inhibit various enzymes beyond carbonic anhydrases. For example, studies have reported its effectiveness against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial .

Toxicity Assessments
Safety profiles of these compounds have also been investigated. One study reported that certain derivatives exhibited low toxicity while maintaining significant biological activity, making them suitable candidates for further development as therapeutic agents .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Anticancer ActivityInhibits CA II and CA IX; potential for tumor treatment ,
Diagnostic ImagingEffective radiolabeling for PET; targets CA II
Biological EvaluationInhibits AChE; low toxicity observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Hydroxy-4-iodobenzenesulfonamide

Key Differences :

  • Substituent Orientation : The iodine atom in the 4-iodo isomer (para to the hydroxyl group) creates distinct electronic effects compared to the 6-iodo isomer (meta to the hydroxyl). This alters the molecule’s dipole moment and acidity.
  • Acidity : The meta-substituted iodine in 2-Hydroxy-6-iodobenzenesulfonamide may result in weaker resonance stabilization of the deprotonated hydroxyl group compared to the para-substituted isomer, leading to slightly lower acidity .
  • Applications: Positional differences could affect binding to biological targets.
Table 1: Structural Comparison of Iodinated Benzenesulfonamides
Compound CAS Number Molecular Formula Molecular Weight Substituent Positions
This compound N/A C₆H₆INO₃S 299.09 2-OH, 6-I, 1-SO₂NH₂
2-Hydroxy-4-iodobenzenesulfonamide 1243480-06-9 C₆H₆INO₃S 299.09 2-OH, 4-I, 1-SO₂NH₂

Functional Group Analog: 2-(2-Iodobenzenesulfonamido)acetic Acid

Key Differences :

  • Structure : This compound features an acetic acid group (-CH₂COOH) attached to the sulfonamide nitrogen, increasing molecular weight (341.12 vs. 299.09) and introducing additional hydrogen-bonding sites.
  • Crystallography : Single-crystal X-ray studies reveal a mean C–C bond length of 0.005 Å and an R factor of 0.030, indicating a well-defined structure with strong intermolecular interactions .
  • Reactivity : The acetic acid moiety may enhance solubility in polar solvents compared to the simpler sulfonamide.

Halogen-Substituted Analog: 2-Chloro-6-methylbenzenesulfonyl Chloride

Key Differences :

  • Reactivity : The sulfonyl chloride group (-SO₂Cl) is highly reactive, serving as a precursor in sulfonamide synthesis. In contrast, the sulfonamide group is stable and biologically compatible.
  • Substituent Effects : Chlorine (smaller, more electronegative) vs. iodine (larger, polarizable) alters steric and electronic properties. Iodine’s size may hinder crystallization but improve binding to hydrophobic enzyme pockets .
Table 2: Halogenated Benzenesulfonamide Derivatives
Compound Molecular Formula Molecular Weight Key Substituents Applications
This compound C₆H₆INO₃S 299.09 2-OH, 6-I, 1-SO₂NH₂ Pharmaceutical research
2-Chloro-6-methylbenzenesulfonyl chloride C₇H₆ClO₂S 204.64 2-Cl, 6-CH₃, 1-SO₂Cl Chemical synthesis

Aromatic Iodide: Iodobenzene

Key Differences :

  • Functionality : Iodobenzene lacks hydroxyl and sulfonamide groups, making it a simpler aromatic iodide.
  • Electronic Effects : The electron-withdrawing iodine in iodobenzene (C₆H₅I) polarizes the benzene ring, but this effect is amplified in this compound due to the additional -OH and -SO₂NH₂ groups .

Preparation Methods

Synthesis of 6-Amino-2-iodophenol

The synthesis begins with 2-iodophenol as the starting material. Nitration introduces a nitro group at position 6, leveraging the meta-directing effect of iodine and ortho/para-directing nature of the hydroxyl group.

Procedure

  • Nitration : Treat 2-iodophenol with concentrated HNO₃/H₂SO₄ at 0–5°C.

    • Product : 6-Nitro-2-iodophenol (yield: ~60%).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Sn/HCl reduces the nitro group to an amine.

    • Product : 6-Amino-2-iodophenol (yield: 85–90%).

Diazotization and Sulfonic Acid Formation

The amino group is diazotized and replaced with a sulfonic acid moiety via the Sandmeyer reaction :

Steps

  • Diazotization : React 6-amino-2-iodophenol with NaNO₂/HCl at 0–5°C.

  • Sulfonation : Treat the diazonium salt with SO₂/CuCl in aqueous HCl.

    • Product : 2-Hydroxy-6-iodobenzenesulfonic acid (yield: 70–75%).

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using PCl₅ or SOCl₂ :

C6H4(OH)(I)(SO3H)+PCl5C6H3(OH)(I)(SO2Cl)+POCl3+HCl\text{C}6\text{H}4(\text{OH})(\text{I})(\text{SO}3\text{H}) + \text{PCl}5 \rightarrow \text{C}6\text{H}3(\text{OH})(\text{I})(\text{SO}2\text{Cl}) + \text{POCl}3 + \text{HCl}

  • Conditions : Reflux in anhydrous dichloromethane (2 h).

  • Yield : 80–85%.

Amination to Sulfonamide

The sulfonyl chloride reacts with ammonia to form the target compound:

C6H3(OH)(I)(SO2Cl)+2NH3C6H3(OH)(I)(SO2NH2)+NH4Cl\text{C}6\text{H}3(\text{OH})(\text{I})(\text{SO}2\text{Cl}) + 2\text{NH}3 \rightarrow \text{C}6\text{H}3(\text{OH})(\text{I})(\text{SO}2\text{NH}2) + \text{NH}_4\text{Cl}

  • Conditions : Cold aqueous NH₃ (25°C, 1 h).

  • Yield : 90–95%.

Direct Sulfonation of 2-Hydroxy-6-iodobenzene

Sulfonation with Oleum

2-Hydroxy-6-iodobenzene is sulfonated using fuming sulfuric acid (20% SO₃):

  • Regiochemistry : Sulfonic acid group directs to position 1 (para to hydroxyl).

  • Conditions : 100°C, 4 h.

  • Product : 2-Hydroxy-6-iodobenzenesulfonic acid (yield: 65%).

Chlorination and Amination

Follow steps 2.3 and 2.4 to convert the sulfonic acid to the sulfonamide.

Halogen Exchange from Brominated Precursors

Synthesis of 2-Hydroxy-6-bromobenzenesulfonamide

  • Brominate 2-hydroxybenzenesulfonamide using Br₂/FeBr₃.

    • Yield : 55% (6-bromo isomer).

  • Perform Finkelstein reaction with NaI in acetone:

    C6H3(OH)(Br)(SO2NH2)+NaIC6H3(OH)(I)(SO2NH2)+NaBr\text{C}_6\text{H}_3(\text{OH})(\text{Br})(\text{SO}_2\text{NH}_2) + \text{NaI} \rightarrow \text{C}_6\text{H}_3(\text{OH})(\text{I})(\text{SO}_2\text{NH}_2) + \text{NaBr}
    • Conditions : Reflux, 12 h.

    • Yield : 70%.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Challenges
Diazotization/SulfonationNitration, reduction, sulfonation60–70%High regioselectivityMulti-step, hazardous intermediates
Direct sulfonationOleum sulfonation65%Fewer stepsLow yield, side products
Halogen exchangeBromination, Finkelstein55–70%SimplicityLimited to brominated precursors

Optimization Strategies

  • Protecting Groups : Acetylation of the hydroxyl group during nitration improves regioselectivity.

  • Catalysis : CuCl in sulfonation enhances reaction rates.

  • Solvent Systems : Anhydrous CH₂Cl₂ minimizes hydrolysis during chlorination .

Q & A

Q. What are the key steps for synthesizing 2-Hydroxy-6-iodobenzenesulfonamide in laboratory settings?

  • Methodological Answer : Synthesis typically begins with a benzenesulfonyl chloride precursor. Iodination is introduced at the 6-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS), followed by hydrolysis to introduce the hydroxyl group. The sulfonamide group is formed through nucleophilic substitution with ammonia or amines under controlled pH (e.g., 8–10). Purification involves recrystallization or column chromatography. Key variables include reaction temperature (60–100°C), solvent choice (e.g., DMF or THF), and catalyst selection .
  • Example Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
IodinationICl, DCM, 0°C7295%
HydroxylationNaOH, H₂O, 80°C8598%
Sulfonamide FormationNH₃, EtOH, RT6892%

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., hydroxyl proton at δ 10–12 ppm, iodine’s deshielding effect).
  • HPLC-MS : Validates molecular weight (M+ = 327 g/mol) and purity (>95%).
  • FT-IR : Identifies sulfonamide S=O stretches (1350–1300 cm⁻¹) and O-H bonds (3400 cm⁻¹).
  • Elemental Analysis : Verifies C, H, N, S, and I composition. Cross-referencing multiple techniques mitigates instrumental biases .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact.
  • Store in amber vials at 2–8°C to prevent iodine degradation.
  • Neutralize waste with 10% sodium thiosulfate before disposal. Safety data for analogous sulfonamides highlight low acute toxicity but potential sensitization risks .

Advanced Research Questions

Q. How does the hydroxyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The hydroxyl group’s acidity (pKa ~8–10) makes the compound prone to deprotonation in alkaline media, leading to sulfonate formation. Stability studies involve:

pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) at 37°C.

Kinetic Analysis : Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

Structural Confirmation : Use LC-MS to identify degradation byproducts (e.g., sulfonic acid derivatives).
Data from similar hydroxy-sulfonamides show <5% degradation at pH 5–7 over 48 hours .

Q. What experimental designs optimize synthesis yield while minimizing iodine waste?

  • Methodological Answer : Apply Design of Experiments (DoE) to test variables:
  • Factors : Iodination reagent (NIS vs. ICl), solvent polarity, temperature.
  • Responses : Yield, purity, iodine utilization efficiency.
  • Example Optimization Table :
ReagentSolventTemp (°C)Yield (%)Iodine Efficiency (%)
NISDCM257892
IClTHF406585
Green chemistry principles (e.g., catalytic iodination) further reduce waste .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

Standardized Assays : Use validated models (e.g., HEK293 for receptor inhibition).

Batch Reproducibility : Synthesize multiple batches with identical purity (≥98%).

Meta-Analysis : Compare data across studies using frameworks like PICO (Population: target enzymes; Intervention: compound concentration; Comparison: controls; Outcomes: IC₅₀) .

Q. What mechanistic insights explain its inhibitory effects on specific enzymes?

  • Methodological Answer :
  • Docking Studies : Use software (AutoDock, Schrödinger) to model interactions between the iodine moiety and enzyme active sites.
  • Kinetic Assays : Measure inhibition constants (Ki) under varied substrate concentrations.
  • Mutagenesis : Engineer enzyme mutants to test binding hypotheses (e.g., TYR→PHE substitutions).
    For example, iodine’s electronegativity may enhance hydrogen bonding with catalytic residues, as seen in similar sulfonamide inhibitors .

Data Contradiction Analysis

Q. How should discrepancies in NMR and X-ray crystallography data be addressed?

  • Methodological Answer :
  • NMR vs. X-ray : NMR detects solution-state conformations, while X-ray reveals solid-state packing. Use DFT calculations (e.g., Gaussian) to model both environments.
  • Example : If NMR shows a hydroxyl proton at δ 11.2 ppm but X-ray indicates hydrogen bonding, validate via variable-temperature NMR to assess dynamic effects .

Ethical and Reporting Standards

Q. What documentation is critical for replicating studies on this compound?

  • Methodological Answer : Include:
  • Synthetic Protocols : Detailed reagent quantities, reaction times, and purification steps.
  • Analytical Parameters : HPLC gradients, NMR spectrometer settings.
  • Safety Data : LD₅₀ (if available) and waste disposal methods.
    Adherence to ICMJE standards ensures reproducibility and ethical compliance .

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